molecular formula C5H10ClF2NO B8229856 (R)-3-(Difluoromethoxy)pyrrolidinehydrochloride

(R)-3-(Difluoromethoxy)pyrrolidinehydrochloride

Cat. No.: B8229856
M. Wt: 173.59 g/mol
InChI Key: LXHRYAAJXXHSSQ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(Difluoromethoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 3-position of the pyrrolidine ring. This compound belongs to a class of fluorinated heterocyclic building blocks widely used in pharmaceutical research, agrochemicals, and materials science. The hydrochloride salt form enhances solubility and stability, making it suitable for experimental and industrial applications.

Below, we compare these analogs to elucidate trends in molecular design, reactivity, and functionality.

Properties

IUPAC Name

(3R)-3-(difluoromethoxy)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHRYAAJXXHSSQ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-(Difluoromethoxy)pyrrolidinehydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(R)-3-(Difluoromethoxy)pyrrolidinehydrochloride is characterized by its pyrrolidine ring structure, which is modified by a difluoromethoxy group. This structural configuration is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of (R)-3-(Difluoromethoxy)pyrrolidinehydrochloride can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction can lead to altered signaling pathways that affect cellular responses.
  • Enzyme Inhibition : Preliminary studies indicate that (R)-3-(Difluoromethoxy)pyrrolidinehydrochloride may inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological processes.

Therapeutic Applications

The compound's unique properties suggest several potential therapeutic applications:

  • Neurological Disorders : Given its receptor modulation capabilities, (R)-3-(Difluoromethoxy)pyrrolidinehydrochloride may be explored as a treatment for conditions such as anxiety or depression.
  • Cancer Research : Its enzyme inhibition properties could provide a basis for developing anticancer agents, particularly if it targets enzymes critical for tumor growth.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Receptor ModulationAlters neurotransmitter signaling
Enzyme InhibitionInhibits metabolic enzymes
Anticancer PotentialTargets tumor growth pathways

Table 2: Case Studies on (R)-3-(Difluoromethoxy)pyrrolidinehydrochloride

Study FocusFindingsYear
Neurological EffectsReduced anxiety-like behavior in rodent models2023
Antitumor ActivityInhibition of cell proliferation in cancer cell lines2024

Case Study 1: Neurological Effects

In a recent study conducted in 2023, researchers evaluated the effects of (R)-3-(Difluoromethoxy)pyrrolidinehydrochloride on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential applications in treating anxiety disorders.

Case Study 2: Antitumor Activity

A 2024 investigation focused on the compound's anticancer properties. The study demonstrated that (R)-3-(Difluoromethoxy)pyrrolidinehydrochloride inhibited the proliferation of various cancer cell lines. The mechanism was linked to the compound's ability to inhibit key metabolic enzymes essential for cancer cell growth.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Hydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Properties References
(R)-3-(Benzyloxy)pyrrolidine hydrochloride C₁₁H₁₆ClNO 213.71 Benzyloxy (-OCH₂C₆H₅) Intermediate in chiral synthesis
(R)-(−)-3-Fluoropyrrolidine hydrochloride C₄H₉ClFN 125.57 Fluorine (-F) Drug discovery, ionic liquids
(R)-3-(2,6-Dichloro-benzyloxy)pyrrolidine hydrochloride C₁₁H₁₄Cl₃NO 282.60 2,6-Dichloro-benzyloxy Pharmaceutical intermediates
3,3-Difluoropyrrolidine hydrochloride C₄H₈ClF₂N 143.56* 3,3-Difluoro Enzyme inhibitors, photonics
(3S,4R)-rel-3,4-Difluoropyrrolidine hydrochloride C₄H₈ClF₂N 143.56* 3,4-Difluoro (cis/trans) Chiral catalysts, APIs

*Estimated based on molecular formula and atomic masses.

Structural and Functional Analysis

(a) Substituent Effects on Physicochemical Properties
  • Benzyloxy vs. In contrast, a difluoromethoxy group (-OCF₂H) would balance lipophilicity with electronegativity, improving metabolic stability and binding affinity in drug candidates.
  • Fluorine vs. Difluoro substituents (e.g., 3,3-Difluoropyrrolidine hydrochloride) amplify these effects while introducing conformational rigidity, which can enhance selectivity in enzyme inhibition .

Preparation Methods

Stereoselective Synthesis from Pyrrolidine Precursors

The most widely reported method involves the stereoselective introduction of the difluoromethoxy group into a pyrrolidine scaffold. A representative pathway proceeds as follows:

  • Starting Material : (R)-3-Hydroxypyrrolidine or its protected derivatives (e.g., tert-butyl carbamate).

  • Nucleophilic Substitution : Reaction with difluoromethylating agents such as difluoromethyl triflate or chlorodifluoromethane under basic conditions.

  • Deprotection and Salt Formation : Acidic hydrolysis of protecting groups followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Key Reaction :

(R)-3-Hydroxypyrrolidine+ClCF₂HBase(R)-3-(Difluoromethoxy)pyrrolidineHClHydrochloride Salt\text{(R)-3-Hydroxypyrrolidine} + \text{ClCF₂H} \xrightarrow{\text{Base}} \text{(R)-3-(Difluoromethoxy)pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

This method achieves yields of 50–65% after purification.

Table 1: Comparison of Difluoromethylating Agents

AgentSolventTemperature (°C)Yield (%)Purity (%)
Difluoromethyl triflateTHF0–256298
ChlorodifluoromethaneDCM25–405595
Difluoromethyl bromideEt₂O−10–104892

Data adapted from.

Mitsunobu Reaction for Stereochemical Control

An alternative approach employs the Mitsunobu reaction to install the difluoromethoxy group while preserving chirality. This method is advantageous for substrates sensitive to racemization:

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

  • Substrate : (R)-3-Hydroxypyrrolidine protected with a tert-butyloxycarbonyl (Boc) group.

  • Coupling : Reaction with difluoromethanol derivatives in tetrahydrofuran (THF) at 0–25°C.

Example Protocol :

  • Dissolve Boc-protected (R)-3-hydroxypyrrolidine (20 mmol) in THF.

  • Add DIAD (21 mL, 107 mmol) and PPh₃ (28.1 g, 107 mmol) dropwise at 0°C.

  • Stir for 18 hours, concentrate, and treat with 4M HCl/dioxane to remove the Boc group.

  • Isolate the product via extraction and recrystallization (55% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like THF or dichloromethane (DCM) are preferred for their ability to stabilize intermediates. Lower temperatures (0–10°C) minimize side reactions, such as over-alkylation.

Table 2: Impact of Solvent on Yield

SolventDielectric ConstantReaction Time (h)Yield (%)
THF7.61862
DCM8.92458
Et₂O4.33645

Data sourced from.

Catalytic Asymmetric Synthesis

Recent advances utilize chiral catalysts to enhance enantiomeric excess (ee). For example:

  • Catalyst : (S)-BINOL-derived phosphoric acid (10 mol%).

  • Substrate : 3-Ketopyrrolidine.

  • Reductive Amination : Asymmetric reduction with NaBH₄ and subsequent difluoromethoxylation.
    This method achieves >90% ee but requires additional steps for hydrochloride salt formation.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Ion-Exchange Chromatography : Separates hydrochloride salt from neutral impurities.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 4.35 (m, 1H, OCHF₂), 3.70–3.20 (m, 4H, pyrrolidine), 2.95 (m, 2H).

  • ¹⁹F NMR : δ −80.2 (d, J = 52 Hz, CF₂).

Industrial-Scale Challenges and Solutions

Crystallization Optimization

  • Anti-Solvent Addition : Dropwise addition of diethyl ether to a saturated HCl/ethanol solution yields crystalline product with >99% purity.

  • Particle Size Control : Adjust cooling rates during crystallization to prevent agglomeration.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (R)-3-(Difluoromethoxy)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

The synthesis of (R)-3-(Difluoromethoxy)pyrrolidine hydrochloride typically involves nucleophilic substitution or catalytic asymmetric methods. For example, intermediates like 3-hydroxypyrrolidine may undergo difluoromethoxylation using reagents such as chlorodifluoromethane under basic conditions. Enantiomeric purity is critical; chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., transition-metal catalysts with chiral ligands) is recommended. X-Ray Powder Diffraction (XRPD) and chiral HPLC are essential for verifying stereochemical integrity .

Q. What safety precautions are necessary when handling (R)-3-(Difluoromethoxy)pyrrolidine hydrochloride in laboratory settings?

Safety Data Sheets (SDS) for structurally similar pyrrolidine derivatives highlight the need for PPE (gloves, goggles, lab coats) and handling in a fume hood due to potential respiratory and skin irritation. The compound may release toxic gases (e.g., HCl, fluorides) upon decomposition. Emergency procedures should include immediate rinsing with water for eye/skin contact and using inert adsorbents for spills .

Q. Which analytical techniques are most reliable for characterizing (R)-3-(Difluoromethoxy)pyrrolidine hydrochloride?

Key techniques include:

  • NMR spectroscopy : To confirm structural integrity and substitution patterns (e.g., 19F^{19}\text{F} NMR for difluoromethoxy groups).
  • Mass spectrometry (HRMS) : For molecular weight validation.
  • XRPD : To assess crystallinity and polymorphic forms (critical for reproducibility in biological assays) .
  • Chiral HPLC : To quantify enantiomeric excess (>98% for most pharmacological applications) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for (R)-3-(Difluoromethoxy)pyrrolidine hydrochloride across different solvent systems?

Discrepancies in solubility (e.g., in water vs. DMSO) may arise from hygroscopicity or polymorphic variations. Methodological recommendations:

  • Dynamic vapor sorption (DVS) : To study hygroscopic behavior.
  • Temperature-controlled solubility assays : Measure solubility at 25°C and 37°C to mimic physiological conditions.
  • Co-solvent systems : Use ethanol/water mixtures for improved dissolution in biological buffers .

Q. What strategies are effective in minimizing genotoxic impurities during large-scale synthesis?

Genotoxic impurities (e.g., alkyl halides, nitroaromatics) may form during difluoromethoxy group installation. Mitigation strategies:

  • Process optimization : Reduce residual reagents via vacuum distillation or aqueous washes.
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track impurity levels.
  • Purification : Recrystallization from ethyl acetate/heptane or chromatography on silica gel modified with triethylamine .

Q. How can computational methods aid in predicting the metabolic stability of (R)-3-(Difluoromethoxy)pyrrolidine hydrochloride?

Molecular dynamics (MD) simulations and DFT calculations can model:

  • Metabolic hotspots : Predict oxidation sites (e.g., pyrrolidine ring) using cytochrome P450 docking studies.
  • Fluorine substituent effects : Assess electronic contributions of the difluoromethoxy group to metabolic resistance.
  • ADME properties : Tools like SwissADME estimate logP, permeability, and plasma protein binding .

Q. What experimental designs are suitable for evaluating enantiomer-dependent pharmacological activity?

  • In vitro assays : Compare (R)- and (S)-enantiomers in target receptor binding (e.g., radioligand displacement assays).
  • Pharmacokinetic profiling : Measure plasma half-life and metabolic clearance in rodent models.
  • Crystallography : Resolve ligand-receptor co-crystal structures to identify stereospecific interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for (R)-3-(Difluoromethoxy)pyrrolidine hydrochloride?

Variations in melting points (e.g., 180–190°C) may stem from polymorphic forms or hydrate/anhydrate differences. Recommendations:

  • Thermogravimetric analysis (TGA) : Detect hydrated vs. anhydrous forms.
  • Differential scanning calorimetry (DSC) : Characterize phase transitions.
  • Standardized drying protocols : Use vacuum ovens at 60°C for 24 hours to ensure anhydrous conditions .

Q. What methodologies reconcile conflicting toxicity profiles in early-stage studies?

Discrepancies in acute toxicity (e.g., LD50_{50} values) often arise from impurity profiles or batch variability. Solutions include:

  • HPLC-UV/MS purity checks : Ensure >99% purity for in vivo studies.
  • Dose-ranging studies : Test multiple concentrations in zebrafish or rodent models.
  • Metabolomics : Identify toxic metabolites via LC-MS/MS .

Methodological Best Practices

Q. How can researchers optimize reaction yields for introducing the difluoromethoxy group?

  • Reagent selection : Use AgF or CsF as fluoride sources for improved nucleophilicity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes .

Q. What protocols ensure stability during long-term storage of (R)-3-(Difluoromethoxy)pyrrolidine hydrochloride?

  • Storage conditions : Argon-filled vials at -20°C to prevent oxidation.
  • Stability monitoring : Quarterly HPLC checks for degradation products (e.g., hydrolyzed alcohols).
  • Lyophilization : For hygroscopic batches, lyophilize and store in desiccators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.